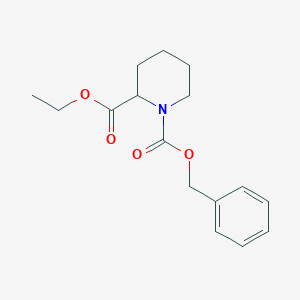

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate

説明

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 126401-22-7 . It has a molecular weight of 291.35 . The IUPAC name for this compound is 1-benzyl 2-ethyl 1,2-piperidinedicarboxylate . The compound is typically stored in a dry room at normal room temperature .

Molecular Structure Analysis

The InChI code for 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is 1S/C16H21NO4/c1-2-20-15(18)14-10-6-7-11-17(14)16(19)21-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is a solid, semi-solid, liquid, or lump substance . The compound is typically shipped at normal temperatures .科学的研究の応用

Anti-Acetylcholinesterase Activity

- Novel Piperidine Derivatives for AChE Inhibition : A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that these compounds demonstrated significant anti-AChE activity. Introduction of bulky groups into the benzamide moiety enhanced activity, with compound 21 showing 18,000 times greater affinity for AChE compared to BuChE (Sugimoto et al., 1990).

- Structure-Activity Relationships : Further exploration by Sugimoto et al. (1992) extended the structure-activity relationships for these compounds, emphasizing the role of a phenyl group on the nitrogen atom of the amide moieties to enhance activity (Sugimoto et al., 1992).

Biological Properties of Piperidine Derivatives

- Antibacterial and Antifungal Activities : Shafi et al. (2021) studied the biological properties of new piperidine substituted benzothiazole derivatives. These compounds showed good antibacterial and antifungal activities, highlighting their potential for medical applications (Shafi, Rajesh, & Senthilkumar, 2021).

Miscellaneous Applications

- Synthesis Techniques and Crystal Structure Analysis : Studies have also been conducted on the synthesis methods for related compounds, including the work by Danieli et al. (1997) on the synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate (Danieli et al., 1997), and analysis of crystal and molecular structures of benzylated piperidine derivatives by Carruthers et al. (1973) (Carruthers, Fedeli, Mazza, & Vaciago, 1973).

Safety and Hazards

作用機序

Mode of Action

The exact mode of action of 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .

特性

IUPAC Name |

1-O-benzyl 2-O-ethyl piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)14-10-6-7-11-17(14)16(19)21-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIRYYMFKGTFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326869 | |

| Record name | 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126401-22-7 | |

| Record name | 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)

![Anthra[2,3-b:6,7-b']dithiophene](/img/structure/B175991.png)